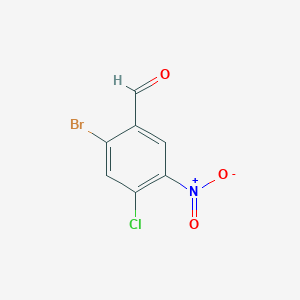![molecular formula C11H19NO4S B13455285 1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid](/img/structure/B13455285.png)
1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C10H17NO4S. It is characterized by the presence of an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methylsulfanyl substituent. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is introduced through nucleophilic substitution reactions using methylthiol or related reagents.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidine ring can be reduced under catalytic hydrogenation conditions to form the corresponding saturated compound.
Substitution: The Boc protecting group can be removed under acidic conditions, and the resulting amine can undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability during chemical reactions, while the azetidine ring and methylsulfanyl group contribute to its reactivity and bioactivity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
- 1-Boc-azetidine-3-carboxylic acid
- 1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid
Comparison: 1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties In contrast, similar compounds may have different substituents, leading to variations in reactivity and applications
Eigenschaften
Molekularformel |
C11H19NO4S |
|---|---|
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(methylsulfanylmethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-5-11(6-12,7-17-4)8(13)14/h5-7H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
AGWKHZFUTRUNBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CSC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


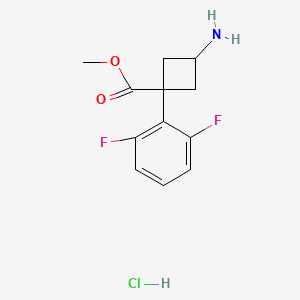
![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride](/img/structure/B13455207.png)
![1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one](/img/structure/B13455210.png)
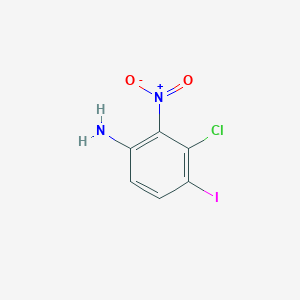
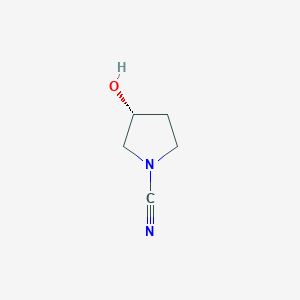
![{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13455224.png)
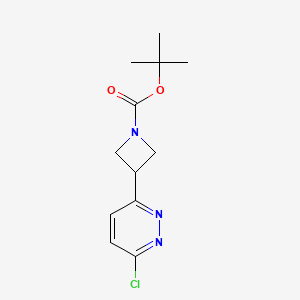
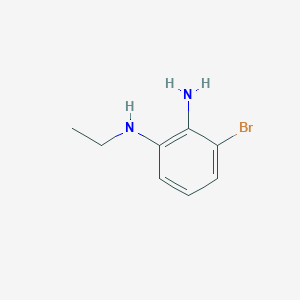
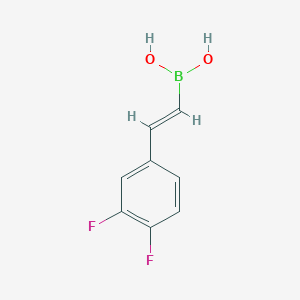
![2-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]acetamide](/img/structure/B13455259.png)
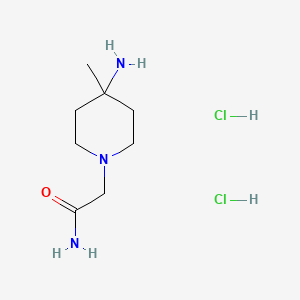
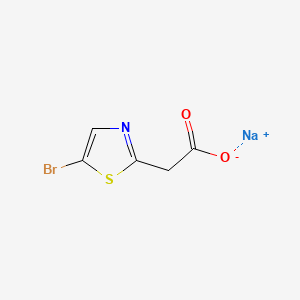
![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
